3-Bromo-6-ethoxy-2-methylpyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

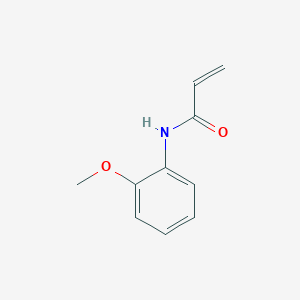

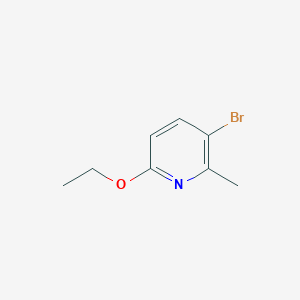

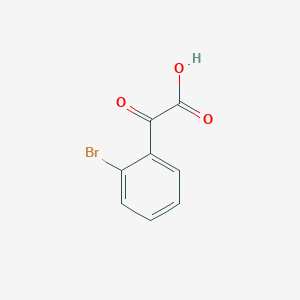

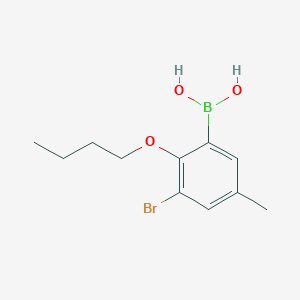

3-Bromo-6-ethoxy-2-methylpyridine is a chemical compound with the molecular formula C8H10BrNO . It has a molecular weight of 216.08 g/mol . It is a liquid at room temperature and is stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 3-Bromo-6-ethoxy-2-methylpyridine is 1S/C8H10BrNO/c1-3-11-8-5-4-7(9)6(2)10-8/h4-5H,3H2,1-2H3 . The InChI key is GEBGDYWVDOXQAE-UHFFFAOYSA-N . The canonical SMILES representation is CCOC1=NC(=C(C=C1)Br)C .Physical And Chemical Properties Analysis

3-Bromo-6-ethoxy-2-methylpyridine has a molecular weight of 216.07 g/mol . It has a topological polar surface area of 22.1 Ų . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 214.99458 g/mol .科学的研究の応用

Crystallography and Structural Analysis

3-Bromo-6-ethoxy-2-methylpyridine: is utilized in crystallography to determine the structure of complex molecules. The crystal structure of related compounds has been studied to understand their molecular geometry, conformation, and electronic structure . This information is crucial for designing molecules with specific properties and functions.

Synthesis of MAP Kinase Inhibitors

This compound serves as a precursor in the synthesis of p38α mitogen-activated protein kinase inhibitors . These inhibitors are significant in the treatment of diseases like rheumatoid arthritis, psoriasis, and potentially neurodegenerative diseases such as Parkinson’s and Alzheimer’s.

Antihistaminic Drug Synthesis

It plays a role in synthesizing antihistaminic drugs like tripe lennamine and mepyramine . These medications are important for treating allergic reactions by blocking the action of histamine.

Agricultural Chemicals

The compound is used in the synthesis of various agricultural chemicals, including bactericides and herbicides . These chemicals help protect crops from bacterial infections and manage weed growth, contributing to agricultural productivity.

Synthesis of Bipyridine Derivatives

3-Bromo-6-ethoxy-2-methylpyridine: is a key starting material for synthesizing bipyridine derivatives . These derivatives have applications in coordination chemistry and are used as ligands in catalysis and materials science.

Water Repellent Materials

The compound is involved in creating materials with water-repellent properties . Such materials are used in various industries, including textiles and construction, to protect against moisture.

Safety and Hazards

作用機序

Target of Action

3-Bromo-6-ethoxy-2-methylpyridine is a bromopyridine derivative . It is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

In the SM coupling reaction, 3-Bromo-6-ethoxy-2-methylpyridine interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction affects the biochemical pathways involved in carbon–carbon bond formation .

Result of Action

The result of the action of 3-Bromo-6-ethoxy-2-methylpyridine in the SM coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of 3-Bromo-6-ethoxy-2-methylpyridine is influenced by several environmental factors. The SM coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the compound should be stored in a dry, cool, and well-ventilated place . It forms explosive mixtures with air on intense heating , and its stability can be affected by exposure to moist air or water .

特性

IUPAC Name |

3-bromo-6-ethoxy-2-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-3-11-8-5-4-7(9)6(2)10-8/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBGDYWVDOXQAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(C=C1)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406211 |

Source

|

| Record name | 3-bromo-6-ethoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-ethoxy-2-methylpyridine | |

CAS RN |

610278-93-8 |

Source

|

| Record name | 3-bromo-6-ethoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1275844.png)